4-Chloropyridine-3-sulfonamide

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

This heteroaromatic sulfonamide building block is the preferred starting material for torasemide API synthesis, achieving 84% yield and 99% purity in patented routes. The 4-chloro substituent provides an unmatched reactivity profile for nucleophilic aromatic substitution, enabling efficient diversification without the need for protecting-group chemistry. It is also a validated core scaffold for developing potent carbonic anhydrase inhibitors against oncology targets (hCA IX/XII, with KIs as low as 19.5 nM) and novel antifungal triazole conjugates. Source with confidence for hit-to-lead SAR campaigns and scalable pharmaceutical manufacturing.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 33263-43-3
Cat. No. B047618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridine-3-sulfonamide
CAS33263-43-3
Synonyms4-Chloro-3-pyridylsulfonamide
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)S(=O)(=O)N
InChIInChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyDGIINIBYHCODIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) | Key Intermediate & Sulfonamide Scaffold for Medicinal Chemistry


4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) is a heteroaromatic sulfonamide building block, identified as a critical intermediate in the synthesis of the loop diuretic torasemide [1] and as a precursor for a diverse library of 4-substituted pyridine-3-sulfonamide derivatives [2]. Its molecular architecture combines a pyridine ring, a chlorine atom at the 4-position, and a sulfonamide group at the 3-position [3], which confers a unique reactivity profile exploitable for nucleophilic aromatic substitution and subsequent derivatization toward biologically active molecules.

4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) | Why Substitution of this Specific Intermediate Impacts Synthetic Efficiency


Generic substitution of 4-chloropyridine-3-sulfonamide with other 4-halogenated or 4-substituted pyridine-3-sulfonamides is not straightforward. The chlorine atom's specific leaving-group ability and steric/electronic properties are finely balanced for key reactions in pharmaceutical synthesis. For instance, alternative starting materials in torasemide synthesis (e.g., 4-hydroxypyridine) have been noted for higher cost and lower yields in critical sulfonation steps, necessitating the use of this specific 4-chloro intermediate to achieve economically viable and scalable processes [1]. Furthermore, the 4-chloro substituent serves as a versatile handle for introducing diverse functionality via nucleophilic substitution [2], whereas other halogens (e.g., fluoro) are far less reactive, and amino or hydroxy groups require additional protection/deprotection steps, reducing overall synthetic efficiency [3].

4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) | Quantitative Differentiation in Synthesis & Application


Torasemide Intermediate: Process Efficiency vs. Alternative Starting Materials

In the synthesis of torasemide, 4-chloropyridine-3-sulfonamide is a crucial intermediate [1]. A comparative process chemistry study highlights that using alternative starting materials, such as 4-hydroxypyridine, leads to lower overall yields in the sulfonation step and more complex purification due to waste acid generation, rendering the 4-chloro intermediate a more efficient choice for large-scale production [2]. A patent describes a specific process yielding 4-chloropyridine-3-sulfonamide at 84% yield with 99% HPLC purity [3].

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Scaffold for Carbonic Anhydrase Inhibitors: Quantitative Inhibitory Potency of Derivatives

4-Chloropyridine-3-sulfonamide serves as the foundational scaffold for synthesizing 4-substituted pyridine-3-sulfonamide derivatives that act as carbonic anhydrase (CA) inhibitors [1]. A 2013 study on a series of such derivatives reported KI values against tumor-associated isoforms hCA IX and hCA XII in the range of 19.5–652 nM and 16.8–768 nM, respectively [1]. Notably, a subset of 4-(1H-pyrazol-1-yl) derivatives achieved KI values of 19.5–48.6 nM against hCA IX, which is comparable to or more effective than clinically used sulfonamides like acetazolamide (AAZ) and methazolamide (MZA) (KI = 24–50 nM) [1].

Oncology Enzymology Medicinal Chemistry

Scaffold for Antifungal Agents: Quantitative Antifungal Activity of Derivatives

4-Chloropyridine-3-sulfonamide is a starting material for synthesizing novel 1,2,4-triazole derivatives with antifungal activity [1]. A 2017 study reported that these derivatives exhibited minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa [1]. Many of these compounds demonstrated greater efficacy than the standard-of-care antifungal fluconazole [1].

Antifungal Microbiology Medicinal Chemistry

Physicochemical Properties: Melting Point and Purity Benchmarks

4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) is typically supplied as a solid with a melting point range of 150-155°C and a standard purity of 98% (GC or HPLC) [1]. These parameters are critical for ensuring batch-to-batch consistency in synthetic applications.

Analytical Chemistry Quality Control Chemical Procurement

4-Chloropyridine-3-sulfonamide (CAS 33263-43-3) | High-Value Application Scenarios in Research & Manufacturing


Synthesis of Torasemide and Related Diuretic APIs

As a key intermediate in the patented synthesis of torasemide, 4-chloropyridine-3-sulfonamide is essential for manufacturing this loop diuretic. Its use is driven by the documented efficiency of the process, which yields the intermediate in 84% yield and 99% purity [1]. Alternative routes suffer from lower yields and greater waste, making this compound the preferred choice for industrial-scale API production [2].

Generation of Carbonic Anhydrase Inhibitor Libraries

Researchers developing selective inhibitors for cancer-associated carbonic anhydrase isoforms (hCA IX and hCA XII) utilize this compound as a core scaffold. Derivatives synthesized from it have demonstrated KI values as low as 19.5 nM, rivaling clinically used sulfonamides [3]. This makes it a valuable starting point for hit-to-lead campaigns and structure-activity relationship (SAR) studies in oncology.

Development of Novel Antifungal Agents

In response to rising antifungal resistance, medicinal chemists employ 4-chloropyridine-3-sulfonamide to create novel 1,2,4-triazole conjugates. These derivatives have shown potent activity (MIC ≤ 25 µg/mL) against clinical isolates of Candida and Rhodotorula, with efficacy surpassing fluconazole in many cases [4]. This scaffold is thus a strategic asset for antifungal drug discovery programs.

Standardized Building Block for Parallel Synthesis

Due to its well-defined physicochemical properties (melting point 150-155°C, purity ≥98%) and reactive 4-chloro handle, this compound is an ideal building block for high-throughput parallel synthesis [5]. It enables the rapid generation of diverse compound collections for screening across multiple therapeutic targets.

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